molecular formula C23H22O2 B14696795 Valerophenone, 2,3-diphenyl-4'-hydroxy-, erythro- CAS No. 31301-23-2

Valerophenone, 2,3-diphenyl-4'-hydroxy-, erythro-

Cat. No.: B14696795
CAS No.: 31301-23-2
M. Wt: 330.4 g/mol
InChI Key: NDROJKHFMICOIO-YADHBBJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valerophenone, 2,3-diphenyl-4’-hydroxy-, erythro- is a complex organic compound known for its unique structural properties and diverse applications in scientific research. This compound is characterized by the presence of a valerophenone backbone with additional phenyl and hydroxy groups, making it a valuable subject of study in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Valerophenone, 2,3-diphenyl-4’-hydroxy-, erythro- typically involves the acylation of benzene derivatives using valeryl chloride under Friedel-Crafts conditions. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) to facilitate the formation of the ketone group. The addition of phenyl groups and the hydroxyl group is achieved through subsequent reactions involving Grignard reagents and oxidation processes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Valerophenone, 2,3-diphenyl-4’-hydroxy-, erythro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Valerophenone, 2,3-diphenyl-4’-hydroxy-, erythro- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Valerophenone, 2,3-diphenyl-4’-hydroxy-, erythro- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Valerophenone, 2,3-diphenyl-4’-hydroxy-, erythro- is unique due to its complex structure, which includes multiple phenyl groups and a hydroxy group. This complexity allows for diverse chemical reactivity and a wide range of applications in scientific research .

Properties

CAS No.

31301-23-2

Molecular Formula

C23H22O2

Molecular Weight

330.4 g/mol

IUPAC Name

(2R,3S)-1-(4-hydroxyphenyl)-2,3-diphenylpentan-1-one

InChI

InChI=1S/C23H22O2/c1-2-21(17-9-5-3-6-10-17)22(18-11-7-4-8-12-18)23(25)19-13-15-20(24)16-14-19/h3-16,21-22,24H,2H2,1H3/t21-,22+/m1/s1

InChI Key

NDROJKHFMICOIO-YADHBBJMSA-N

Isomeric SMILES

CC[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)O

Canonical SMILES

CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.